molecular formula C25H25FN6O3S B4886876 2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B4886876
M. Wt: 508.6 g/mol
InChI Key: PHLGQXNGKAARIA-UHFFFAOYSA-N
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Description

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and prop-2-enyl groups. The final steps involve the formation of the thiazole ring and the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-enyl group.

    Reduction: Reduction reactions could target the triazole or thiazole rings.

    Substitution: Substitution reactions may occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings are known to bind to metal ions, which could play a role in its biological activity. The dimethoxyphenyl and fluorophenyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal activity.

    Voriconazole: A triazole used as an antifungal agent.

    Clotrimazole: A triazole with broad-spectrum antifungal properties.

Uniqueness

What sets 2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]amino]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O3S/c1-4-11-32-23(17-7-10-20(34-2)21(13-17)35-3)30-31-24(32)27-15-22(33)29-25-28-14-19(36-25)12-16-5-8-18(26)9-6-16/h4-10,13-14H,1,11-12,15H2,2-3H3,(H,27,31)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLGQXNGKAARIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)NCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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